molecular formula C7H9BrCl2N2O B13468522 6-bromo-2H,3H-furo[3,2-b]pyridin-3-amine dihydrochloride

6-bromo-2H,3H-furo[3,2-b]pyridin-3-amine dihydrochloride

Cat. No.: B13468522
M. Wt: 287.97 g/mol
InChI Key: GKCUSBCBGAIIGM-UHFFFAOYSA-N
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Description

6-bromo-2H,3H-furo[3,2-b]pyridin-3-amine dihydrochloride is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a fused furo-pyridine ring system with a bromine atom at the 6-position and an amine group at the 3-position, making it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2H,3H-furo[3,2-b]pyridin-3-amine dihydrochloride typically involves the bromination of a furo-pyridine precursor followed by amination. One common method involves the bromination of 2H,3H-furo[3,2-b]pyridine using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid or dichloromethane. The resulting 6-bromo-2H,3H-furo[3,2-b]pyridine is then subjected to amination using ammonia or an amine source under suitable conditions to yield the desired amine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-bromo-2H,3H-furo[3,2-b]pyridin-3-amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiol derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

6-bromo-2H,3H-furo[3,2-b]pyridin-3-amine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-bromo-2H,3H-furo[3,2-b]pyridin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological targets, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-2H,3H-furo[3,2-b]pyridin-3-one hydrochloride
  • 6-bromo-3,3-dimethyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one
  • 3-acetyl-6-bromo-2H-chromen-2-one

Uniqueness

6-bromo-2H,3H-furo[3,2-b]pyridin-3-amine dihydrochloride is unique due to its specific substitution pattern and the presence of both bromine and amine functional groups. This combination of features allows for a diverse range of chemical modifications and applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C7H9BrCl2N2O

Molecular Weight

287.97 g/mol

IUPAC Name

6-bromo-2,3-dihydrofuro[3,2-b]pyridin-3-amine;dihydrochloride

InChI

InChI=1S/C7H7BrN2O.2ClH/c8-4-1-6-7(10-2-4)5(9)3-11-6;;/h1-2,5H,3,9H2;2*1H

InChI Key

GKCUSBCBGAIIGM-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(O1)C=C(C=N2)Br)N.Cl.Cl

Origin of Product

United States

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